molecular formula C13H18N2O B13165159 1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

Cat. No.: B13165159
M. Wt: 218.29 g/mol
InChI Key: JVKCEIMWQKSRKR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H and ¹³C NMR chemical shifts for the compound are as follows:

Nucleus δ (ppm) Assignment
¹H 2.10 Acetyl methyl protons (3H, s)
¹H 2.75–3.20 Methylene protons adjacent to amine (4H, m)
¹H 6.50–7.20 Aromatic protons (3H, m)
¹³C 207.5 Ketone carbonyl carbon
¹³C 135.2 Aromatic carbons (C6-substituted)

The ¹H NMR spectrum would display distinct splitting patterns for the methylene groups adjacent to the nitrogen atoms, while the ¹³C NMR spectrum would confirm the presence of the ketone carbonyl at ~207 ppm.

Infrared (IR) Absorption Profiling

Key IR absorption bands include:

Wavenumber (cm⁻¹) Assignment
1680–1700 C=O stretch (ketone)
3300–3500 N-H stretch (amine)
1600–1580 C=C aromatic stretching

The strong carbonyl stretch at 1680–1700 cm⁻¹ is characteristic of acetylated tetrahydroquinoline derivatives.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields the following fragments:

m/z Fragment Ion
218 Molecular ion [M]⁺
176 [M – CH₂CH₂NH₂]⁺
161 [M – COCH₃]⁺
134 Tetrahydroquinoline base peak

The base peak at m/z 134 corresponds to the tetrahydroquinoline ring system after loss of the acetyl and aminoethyl groups.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[6-(2-aminoethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12-9-11(6-7-14)4-5-13(12)15/h4-5,9H,2-3,6-8,14H2,1H3

InChI Key

JVKCEIMWQKSRKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)CCN

Origin of Product

United States

Preparation Methods

Route via Reductive Cyclization of 2-Aminoaryl Ketones

Overview:

This classical method involves the cyclization of 2-aminobenzyl ketones under reductive conditions to form tetrahydroquinoline cores, followed by side-chain modifications.

Procedure:

  • Step 1: Synthesis of 2-aminobenzyl ketone precursor via condensation of o-aminobenzaldehyde with suitable ketones.
  • Step 2: Cyclization under catalytic hydrogenation or using reducing agents such as sodium cyanoborohydride to afford tetrahydroquinoline.
  • Step 3: Regioselective halogenation at the 6-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 4: Nucleophilic substitution with ethylenediamine or related amines to introduce the aminoethyl group.

Data Table 1: Typical Conditions for Cyclization and Functionalization

Step Reagents Conditions Yield (%) References
Cyclization o-Aminobenzyl ketone + H2 1-3 atm, Pd/C, 80°C 70-85 ,
Halogenation NBS Room temp, DCM 60-75
Aminoethyl substitution Ethylenediamine Reflux, ethanol 65-80

Route via Multi-step Synthesis from Quinoline Derivatives

Overview:

This approach leverages quinoline derivatives as starting materials, transforming them into tetrahydroquinoline intermediates, then functionalizing at the 6-position.

Procedure:

  • Step 1: Synthesis of quinoline derivatives via Skraup or Doebner-Von Miller reactions.
  • Step 2: Hydrogenation to obtain tetrahydroquinoline.
  • Step 3: Selective halogenation at the 6-position using NBS or NCS.
  • Step 4: Nucleophilic substitution with aminoethyl reagents under basic conditions.

Research Findings:

  • A study reported the regioselective halogenation of tetrahydroquinolines at the 6-position using NBS in acetonitrile, yielding halogenated intermediates suitable for further substitution.
  • Subsequent nucleophilic displacement with ethylenediamine or aminoethyl derivatives was achieved under reflux with potassium carbonate in ethanol, affording the target compound.

Data Table 2: Key Reaction Parameters

Step Reagents Solvent Temperature Yield (%) References
Hydrogenation H2, Pd/C Ethanol 25-50°C 75-90 ,
Halogenation NBS Acetonitrile Room temp 65-80
Aminoethyl substitution Ethylenediamine Ethanol Reflux 60-75 ,

Modern Approaches: Catalytic and Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to accelerate halogenation and substitution steps, improving yields and selectivity.

Procedure:

  • Microwave irradiation at 100-150°C for halogenation or nucleophilic substitution.
  • Use of catalytic systems such as Cu(I) or Pd(II) complexes to facilitate regioselective functionalization.

Research Data:

  • Microwave-assisted halogenation of tetrahydroquinolines with NBS in acetonitrile reduced reaction time from hours to minutes, with yields exceeding 80%.

Notes and Observations

Aspect Notes
Regioselectivity Halogenation at the 6-position is crucial; controlled via choice of reagents and reaction conditions.
Stereochemistry Stereoselective reduction and cyclization steps influence the stereochemistry of the tetrahydroquinoline core.
Functional Group Compatibility Protecting groups may be necessary to prevent side reactions during halogenation or substitution.
Yield Optimization Use of microwave irradiation and catalytic systems enhances overall efficiency and yields.

Summary of Research Findings

Methodology Advantages Limitations References
Reductive cyclization Straightforward, well-established Multiple steps, regioselectivity challenges ,
Quinoline derivates route High regioselectivity, versatile Requires multiple modifications ,
Microwave-assisted synthesis Rapid, high yields Equipment dependency

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes, modulating their activity. For example, it may interact with trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Analogues

Substituent Variations

  • 1-Acetyl group: Stabilizes the tetrahydroquinoline ring and influences electronic properties.
  • Analogues: 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2):
  • Substituent: 6-methyl group.
  • 1-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-one (3c):
  • Synthesized via General Method 1.1 (37% yield) . 2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:
  • Substituent: 4-Aminophenylacetyl group.
  • Molecular weight: 266.34 g/mol; used as a scaffold in drug discovery .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C13H18N2O 232.29 Aminoethyl enhances hydrophilicity
2-Amino-1-THQ-ethan-1-one (CAS 915018-73-4) C11H14N2O 190.24 Smaller, simpler structure
6-Methyl-THQ (CAS 91-61-2) C10H13N 147.22 Lipophilic, industrial uses

Biological Activity

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This tetrahydroquinoline derivative is involved in various biochemical pathways and exhibits a range of pharmacological effects that are critical for therapeutic applications.

  • Molecular Formula : C₁₅H₁₈N₂O
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 2137885-77-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the aminoethyl group enhances its ability to interact with neurotransmitter systems, particularly those related to dopamine and serotonin.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Caspase activation
A549 (Lung Cancer)12Bcl-2 modulation

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels.

Assay Type Effect Observed Reference
Neuronal Cell ViabilityIncreased by 30%
ROS LevelsDecreased by 40%

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has shown antimicrobial activity against several bacterial strains. It is particularly effective against Gram-positive bacteria, which poses implications for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell proliferation and increased apoptosis markers after 48 hours of exposure.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Parkinson's disease indicated that administration of the compound significantly improved motor function and reduced neurodegeneration compared to control groups.

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